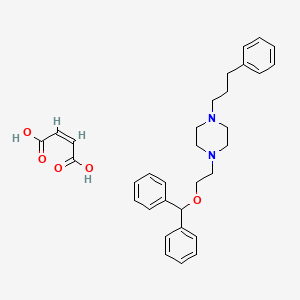
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a chemical compound known for its presence in tobacco products and its role as a potent carcinogen. It is a member of the nitrosamine family, which are compounds known for their carcinogenic properties. This compound is particularly significant due to its association with tobacco-related cancers, especially lung cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol typically involves the nitrosation of secondary amines. One efficient method reported involves the use of tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Industrial Production Methods
Industrial production of this compound is often carried out through controlled chemical reactions involving nitrosation processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and potentially more harmful intermediates.
Reduction: This reaction can convert the compound into less harmful substances.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce reactive intermediates, while reduction may yield less harmful derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is extensively studied in scientific research due to its carcinogenic properties. Its applications include:
Chemistry: Used as a model compound to study nitrosamine chemistry and reactivity.
Biology: Investigated for its effects on cellular processes and its role in carcinogenesis.
Medicine: Studied for its impact on human health, particularly in relation to tobacco-related cancers.
Industry: Used in the development of tobacco products and in research on reducing harmful substances in tobacco.
Wirkmechanismus
The mechanism by which (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol exerts its effects involves its metabolic activation to form reactive intermediates that can bind to DNA, causing mutations and initiating carcinogenesis. The molecular targets include DNA and various cellular enzymes involved in detoxification processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine (NDMA): A nitrosamine known for its presence in various environmental sources and its carcinogenicity.
Uniqueness
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is unique due to its specific structure and its potent carcinogenic effects, particularly in relation to tobacco use. Its presence in tobacco products and its role in tobacco-related cancers make it a compound of significant concern in public health.
Eigenschaften
CAS-Nummer |
197712-01-9 |
|---|---|
Molekularformel |
C10H15N3O2 |
Molekulargewicht |
209.249 |
IUPAC-Name |
N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
OGRXKBUCZFFSTL-JTQLQIEISA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Synonyme |
(αS)-α-[3-(Methylnitrosoamino)propyl3-pyridinemethanol; (S)-α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol; (S)-NNAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



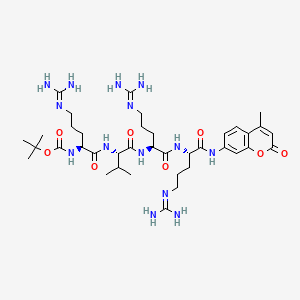

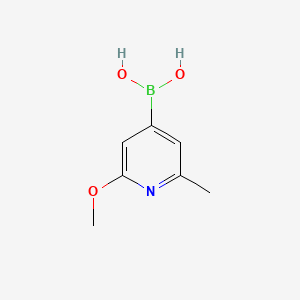

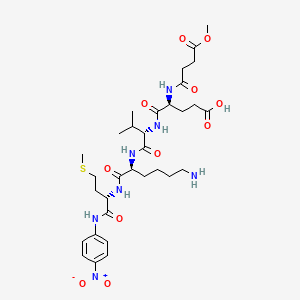


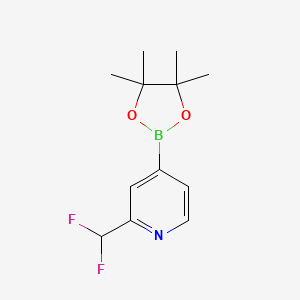
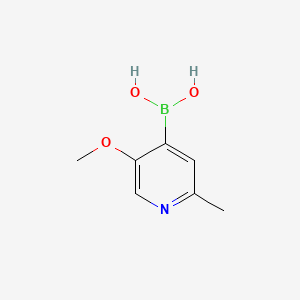
![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)
